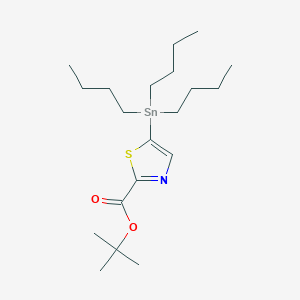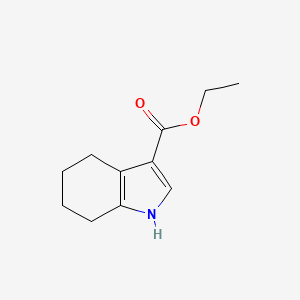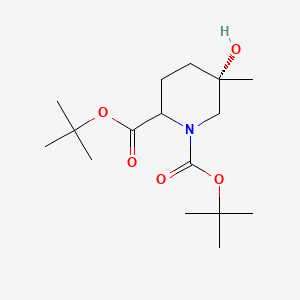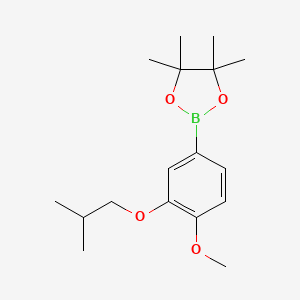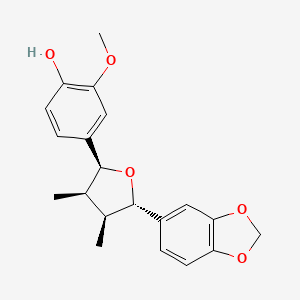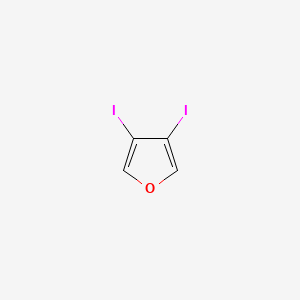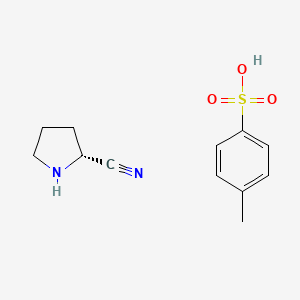
(R)-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is an organic compound that combines the structural features of pyrrolidine, a five-membered nitrogen-containing ring, with a carbonitrile group and a 4-methylbenzenesulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate typically involves the following steps:
Formation of ®-pyrrolidine-2-carbonitrile: This can be achieved through the reaction of ®-pyrrolidine with cyanogen bromide under basic conditions.
Sulfonation: The resulting ®-pyrrolidine-2-carbonitrile is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate.
Industrial Production Methods
Industrial production of ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ®-pyrrolidine and cyanogen bromide are reacted in industrial reactors.
Purification: The intermediate product is purified through crystallization or distillation.
Sulfonation: The purified intermediate is then sulfonated using 4-methylbenzenesulfonyl chloride in large-scale reactors.
Final Purification: The final product is purified and isolated through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The nitrile group can form interactions with active sites of enzymes, while the sulfonate group can enhance solubility and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
®-pyrrolidine-2-carbonitrile: Lacks the sulfonate group, making it less soluble and potentially less reactive.
4-methylbenzenesulfonate derivatives: Compounds with different substituents on the pyrrolidine ring or other heterocycles.
Uniqueness
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is unique due to the combination of the nitrile and sulfonate groups, which confer specific reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Número CAS |
2891581-65-8 |
|---|---|
Fórmula molecular |
C12H16N2O3S |
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;(2R)-pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H8O3S.C5H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-5-2-1-3-7-5/h2-5H,1H3,(H,8,9,10);5,7H,1-3H2/t;5-/m.1/s1 |
Clave InChI |
ZILVRYHBTINJDJ-QDXATWJZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@@H](NC1)C#N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(NC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)
